Product packaging for 14-Methylcholest-7-en-3-ol(Cat. No.:)

14-Methylcholest-7-en-3-ol

Cat. No.: B1202014
M. Wt: 400.7 g/mol
InChI Key: PRISGQUOLDSJKP-RHIZIOMBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

14-Methylcholest-7-en-3-ol, also known specifically as 14 alpha-methyl-5 alpha-cholest-7-en-3 beta-ol, is a well-characterized sterol biosynthetic intermediate (C4-SBI) of significant importance in biochemical and metabolic studies . This compound plays a critical role in the post-squalene segment of the sterol biosynthesis pathway, positioned after the demethylation of lanosterol and serving as a precursor in the cholesterol synthesis cascade . Researchers have efficiently metabolized this compound to cholesterol using enzyme preparations from rat liver homogenates, making it a vital tool for elucidating the complex steps and enzymes involved in sterol biosynthesis and C4-demethylation processes . The study of such 4-methylsterols provides fundamental insights into membrane biophysics, as the sequential removal of methyl groups during biosynthesis progressively optimizes the sterol molecule for its role in regulating membrane fluidity and supporting cellular growth . Beyond its core metabolic role, this class of intermediates is recognized for its biological activities. Related meiosis-activating sterols (MAS) are crucial for proper cell division in mammalian reproductive biology, highlighting the broader functional significance of C4-SBIs as signaling molecules beyond their structural capacity . Supplied as a high-purity compound, this compound is an essential reference standard and research reagent for scientists investigating lipid metabolism, enzymology, genetic disorders affecting sterol biosynthesis (sterolosis), and the development of biochemical assays. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O B1202014 14-Methylcholest-7-en-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)23-13-16-28(6)25-11-10-21-18-22(29)12-15-26(21,4)24(25)14-17-27(23,28)5/h11,19-24,29H,7-10,12-18H2,1-6H3/t20-,21+,22+,23-,24+,26+,27-,28?/m1/s1

InChI Key

PRISGQUOLDSJKP-RHIZIOMBSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C

Synonyms

14 alpha-methyl-5 alpha-cholest-7-en-3 beta-ol
14-methylcholest-7-en-3-ol

Origin of Product

United States

Tracing Biosynthesis with Labeled Precursors:

This approach involves supplying a biological system (such as cultured cells or an animal model) with a simple, isotopically labeled building block that is utilized in the de novo synthesis of sterols. researchgate.net By analyzing which subsequent sterol intermediates become labeled over time, the biosynthetic sequence can be constructed.

Deuterated Water (D₂O): Administering D₂O to in vivo or in vitro models is a common method to quantify sterol synthesis rates. ahajournals.orgmdpi.com The deuterium (B1214612) from D₂O is incorporated into lipids during their synthesis. researchgate.net By measuring the rate of deuterium incorporation into sterol intermediates and the final cholesterol product, researchers can assess the flux through different branches of the biosynthetic pathway, such as the Bloch and Kandutsch-Russell pathways, where 14-methyl sterols are key intermediates. elifesciences.orgnih.gov

¹³C-Labeled Substrates: Precursors like [U-¹³C]-glucose or [¹³C]-acetate are used to trace the carbon backbone of newly synthesized sterols. frontiersin.orgresearchgate.netnih.gov This method allows for a detailed analysis of which carbon atoms in the sterol structure are derived from a specific precursor, providing definitive evidence for the biosynthetic pathway. researchgate.net

Tracing the Metabolic Fate of Labeled 14 Methylcholest 7 En 3 Ol:

A more direct method to understand the metabolism of a specific compound is to synthesize a version of it that contains an isotopic label and introduce it into a metabolic system. A seminal study investigating the metabolism of [3α-³H]14α-Methyl-5α-cholest-7-en-3β-ol in rat liver homogenates demonstrated its efficient conversion to cholesterol. nih.gov This provided direct evidence of its role as a cholesterol precursor. The experiment also identified a series of other labeled sterols that were recovered after incubation, revealing the network of reactions this intermediate can undergo. nih.gov The labeled compounds identified included both free sterols and steryl esters, indicating that esterification is also a part of its metabolic processing. nih.gov

The table below summarizes common isotopic tracers used in sterol pathway analysis.

Table 1: Common Isotopic Tracers in Sterol Pathway Analysis

Isotope Typical Labeled Compound Detection Method Primary Application Citations
³H (Tritium) Labeled Sterol (e.g., [³H]14α-Methyl-5α-cholest-7-en-3β-ol) Scintillation Counting Tracing the direct metabolic conversion and fate of a specific sterol. nih.govnih.gov
¹⁴C (Carbon-14) [¹⁴C]-Acetate Scintillation Counting Historically used for mapping the origins of carbon atoms in the sterol backbone. slideshare.netannualreviews.org
²H (Deuterium) Deuterated Water (D₂O) Mass Spectrometry (MS) Quantifying rates of de novo sterol synthesis in vivo and in vitro. elifesciences.orgahajournals.orgresearchgate.net

| ¹³C (Carbon-13) | [U-¹³C]-Glucose, [¹³C]-Acetate | Mass Spectrometry (MS) | Metabolic flux analysis and detailed mapping of carbon flow through biosynthetic pathways. | researchgate.netnih.govnih.gov |

The following table details the specific labeled metabolites recovered in the study where tritium-labeled 14α-methyl-5α-cholest-7-en-3β-ol was incubated with rat liver enzymes, showcasing a direct application of isotopic tracing.

Table 2: Labeled Metabolites Recovered from Incubation of [3α-³H]14α-Methyl-5α-cholest-7-en-3β-ol

Labeled Compound Recovered Compound Type Significance
Cholesterol Final Product Confirms the role of the substrate as a direct precursor to cholesterol.
5α-Cholesta-7,14-dien-3β-ol Intermediate Product of demethylation and double bond formation.
5α-Cholesta-8,14-dien-3β-ol Intermediate Alternative dienol intermediate in the pathway.
Cholesta-5,7-dien-3β-ol Intermediate A direct precursor to cholesterol (7-dehydrocholesterol).
5α-Cholest-8(14)-en-3β-ol Intermediate Product of demethylation and double bond reduction/isomerization.
5α-Cholest-8-en-3β-ol Intermediate An intermediate in the Kandutsch-Russell pathway.
5α-Cholest-7-en-3β-ol Intermediate Lathosterol (B1674540), a key intermediate in cholesterol synthesis.
Steryl Esters Metabolite Class Indicates that the substrate and its metabolites can be esterified.

Data sourced from Chan et al., 1979. nih.gov

Metabolic Conversion and Downstream Fates of 14 Methylcholest 7 En 3 Ol

Conversion to 4-Desmethyl Sterols

The removal of the methyl group at the C-14 position is a critical step in the biosynthesis of sterols across different kingdoms. This process is followed by the removal of two methyl groups at the C-4 position, leading to the formation of 4-desmethyl sterols.

Pathways to Cholesterol in Mammalian Systems

In mammalian cholesterol biosynthesis, the journey from lanosterol (B1674476) to cholesterol involves a complex series of enzymatic reactions. Following the initial cyclization of squalene (B77637) to form lanosterol, the pathway can proceed through two main routes: the Bloch pathway or the Kandutsch-Russell pathway. A key step in both is the removal of three methyl groups from lanosterol to yield the 27-carbon cholesterol molecule. nih.gov

The removal of the 14α-methyl group from lanosterol is catalyzed by the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. mdpi.comwikipedia.org This reaction is considered a crucial checkpoint in the conversion of lanosterol to other cellular sterols. wikipedia.org The process involves three successive oxidations of the 14α-methyl group, ultimately leading to its removal as formic acid and the formation of a Δ8,14-diene. pnas.orgacs.org

Following the C-14 demethylation, the two methyl groups at the C-4 position are removed in a two-cycle process involving a complex of three enzymes. nih.gov First, a sterol-C4-methyl oxidase (SC4MOL, also known as MSMO1) oxidizes one of the methyl groups. nih.gov Next, an NAD(P)-dependent steroid dehydrogenase-like (NSDHL) enzyme catalyzes an oxidative decarboxylation, yielding a 3-keto-sterol. nih.gov Finally, a hydroxysteroid 17-beta dehydrogenase (HSD17B7) reduces the 3-keto group to produce the C4-demethylated sterol. nih.gov This entire process is repeated to remove the second methyl group at the C-4 position. nih.gov

Table 1: Key Enzymes in Mammalian Cholesterol Synthesis Post-Lanosterol

EnzymeFunction
Lanosterol 14α-demethylase (CYP51)Removes the 14α-methyl group from lanosterol. mdpi.comwikipedia.org
Sterol-C4-methyl oxidase-like (SC4MOL/MSMO1)Oxidizes the C4-methyl group. nih.gov
NAD(P)-dependent steroid dehydrogenase-like (NSDHL)Catalyzes oxidative decarboxylation of the oxidized C4-methyl group. nih.gov
Hydroxysteroid 17-beta dehydrogenase (HSD17B7)Reduces the 3-keto group after C4-demethylation. nih.gov

Pathways to Ergosterol (B1671047) in Fungi

Ergosterol is the primary sterol in fungal cell membranes, and its biosynthesis is a key target for many antifungal drugs. wikipedia.orgnih.gov The pathway to ergosterol also involves the demethylation of a sterol precursor, typically lanosterol. The enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene) is responsible for removing the 14α-methyl group from lanosterol or its derivatives like eburicol. nih.govuniprot.org Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of 14α-methylated sterols, which can be toxic to the fungal cell. nih.govfrontiersin.org

After the C-14 demethylation, the pathway continues with the removal of the two C-4 methyl groups. This process involves a series of enzymes, including ERG25 (C-4 methyl oxidase), ERG26 (C-4 decarboxylase), and ERG27 (3-keto reductase), which are homologous to the mammalian enzymes involved in C-4 demethylation. nih.gov The resulting intermediate, zymosterol, is then further converted to ergosterol through a series of desaturation, isomerization, and reduction reactions. nih.gov In some fungi, such as Candida albicans, the enzyme ERG3, a C-5 sterol desaturase, can act on 14α-methyl-fecosterol, a downstream intermediate, to produce a toxic sterol, which contributes to the efficacy of azole antifungals. nih.govfrontiersin.org

Table 2: Key Enzymes in Fungal Ergosterol Biosynthesis

EnzymeGeneFunction
Lanosterol 14α-demethylaseERG11/CYP51Removes the 14α-methyl group from lanosterol or eburicol. nih.govuniprot.org
C-14 sterol reductaseERG24Reduces the C14 double bond. nih.gov
C-4 methyl oxidaseERG25Oxidizes the C4-methyl group. nih.gov
C-4 decarboxylaseERG26Decarboxylates the oxidized C4-methyl group. nih.gov
3-keto reductaseERG27Reduces the 3-keto group. nih.gov
C-5 sterol desaturaseERG3Introduces a double bond at the C-5 position. biorxiv.org

Pathways to Phytosterols (B1254722) in Plants

Plant sterols, or phytosterols, are structurally similar to cholesterol and are essential components of plant cell membranes. nih.gov The biosynthesis of phytosterols begins with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol (B190886), which is then converted to other sterols. mdpi.commdpi.com A key step in this pathway is the demethylation at the C-14 position, which is catalyzed by the enzyme obtusifoliol (B190407) 14α-demethylase (a cytochrome P450, CYP51). biorxiv.orgresearchgate.net

Unlike in mammals and fungi where C-4 demethylation occurs consecutively after C-14 demethylation, in plants, the two C-4 demethylation events are not sequential. mdpi.commdpi.com The removal of the C-4 methyl groups involves a multienzyme complex similar to that in other eukaryotes, consisting of a sterol C4-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (βHSD), and a sterone ketoreductase (SR). oup.com In Arabidopsis, two distinct families of sterol methyl oxidases (SMO1 and SMO2) have been identified. SMO1 acts on the first C-4 demethylation step before C-14 demethylation, while SMO2 acts after C-14 demethylation. oup.com

The phytosterol pathway also includes unique steps such as the alkylation of the side chain at the C-24 position by sterol C24-methyltransferases (SMTs), leading to the formation of 24-methylsterols (like campesterol) and 24-ethylsterols (like β-sitosterol and stigmasterol). biorxiv.orgoup.com

Table 3: Key Enzymes in Plant Phytosterol Biosynthesis

EnzymeFunction
Obtusifoliol 14α-demethylase (CYP51)Removes the 14α-methyl group from obtusifoliol. biorxiv.orgresearchgate.net
Sterol C4-methyl oxidase (SMO1, SMO2)Oxidize the C-4 methyl groups at different stages of the pathway. oup.com
3β-hydroxysteroid dehydrogenase/C4-decarboxylase (βHSD)Catalyzes the decarboxylation of the oxidized C-4 methyl group. oup.com
Sterone ketoreductase (SR)Reduces the 3-keto group after C-4 demethylation. oup.com
Sterol C24-methyltransferase (SMT)Adds methyl groups to the side chain at the C-24 position. biorxiv.orgoup.com

Enzymatic Transformations of 14-Methylcholest-7-en-3-ol

The conversion of this compound involves specific enzymatic transformations, including oxidation and subsequent reactions, that are part of the broader sterol biosynthesis pathways.

Oxidation to 4-alpha-Methyl-5-alpha-cholest-7-en-3-one

In the process of C-4 demethylation, the 3β-hydroxyl group of sterol intermediates is oxidized to a 3-keto group. Specifically, 4α-methyl-5α-cholest-7-en-3β-ol can be enzymatically converted to 4α-methyl-5α-cholest-7-en-3-one. hmdb.cafoodb.cahmdb.ca This oxidation is a key step that facilitates the subsequent removal of the C-4 methyl group. The enzyme responsible for this conversion is a 3-keto-steroid reductase (EC 1.1.1.270), which in the reverse reaction reduces the keto group at the C-3 position of sterols. hmdb.cahmdb.ca This reaction is part of the multi-step process for removing the C-4 methyl groups, which involves a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase. oup.com

Subsequent Reductions and Isomerizations

Following the oxidation to a 3-ketosteroid and the decarboxylation of the C-4 carboxyl group, the resulting 3-keto group is then reduced back to a 3β-hydroxyl group by a 3-ketosteroid reductase. nih.gov This reduction step is essential to regenerate the correct stereochemistry of the sterol molecule for its incorporation into cell membranes.

Formation of Conjugated Forms (e.g., Esters, Sulfates) in Research Models

In various research models, the metabolic fate of this compound is not limited to its conversion into downstream sterols. A significant pathway involves its conjugation to form esters and potentially sulfates, thereby altering its biochemical properties and subsequent biological roles.

Esterification in Hepatic Models

Research utilizing rat liver preparations has demonstrated that this compound can be efficiently converted into its steryl ester form. In studies involving the incubation of radiolabeled [3α-³H]14α-Methyl-5α-cholest-7-en-3β-ol with a 10,000 g supernatant fraction of female rat liver homogenates, a notable amount of the radioactivity was recovered in the steryl ester fraction. nih.gov Analysis of this fraction revealed the presence of labeled 14α-methyl-5α-cholest-7-en-3β-ol, indicating that the parent compound is a substrate for esterifying enzymes. nih.gov

Further mechanistic insights come from studies on the enzyme acyl CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol esterification. In rat liver microsomes, 4α-methylcholest-7-en-3β-ol has been shown to be a substrate for ACAT, undergoing esterification at an appreciable rate. sci-hub.se This suggests that the presence of a methyl group at the C4 position does not prevent the esterification of the 3β-hydroxyl group. The rate of esterification for 4α-methylcholest-7-en-3β-ol was found to be significant, demonstrating the capability of liver enzymes to conjugate this sterol intermediate. sci-hub.se

In a study where rats were treated with an aminotriazole drug, which inhibits certain steps in sterol metabolism, there was a resultant peroxisomal accumulation of 4α-methylcholest-7-en-3β-ol. mdpi.com Notably, this accumulation consisted of both the free alcohol form (82%) and its corresponding fatty acid esters (18%). mdpi.com This in vivo finding corroborates the in vitro data, confirming that this compound is subject to esterification in mammalian systems.

Potential for Sulfation

While direct evidence for the sulfation of this compound is not as extensively documented as its esterification, the possibility of this conjugation exists within the broader context of sterol metabolism. Sulfonation is a known metabolic pathway for steroids and sterols, catalyzed by sulfotransferase (SULT) enzymes, which can significantly impact their biological activity. oup.com

In humans, sterol biosynthetic intermediates with a C4-methyl group (C4-SBIs) have been identified in sulfated forms in patients with familial hypercholesterolemia who had undergone partial ileal bypass surgery. mdpi.com Although this compound was not specifically named in this finding, it belongs to this class of C4-methylated sterols, suggesting it could potentially undergo sulfation under certain physiological or pathophysiological conditions. The sulfation of sterols is a critical modification that can alter their solubility and interaction with receptors and other proteins. oup.comresearchgate.net

The following table summarizes the key findings regarding the formation of conjugated forms of this compound in different research models.

Conjugated FormResearch ModelKey Findings
Steryl Esters Rat Liver Homogenates (10,000 g supernatant)Significant recovery of radiolabeled 14α-methyl-5α-cholest-7-en-3β-ol in the steryl ester fraction after incubation. nih.gov
Steryl Esters Rat Liver Microsomes4α-methylcholest-7-en-3β-ol is esterified by acyl CoA:cholesterol acyltransferase (ACAT) at an appreciable rate (45% of the rate of cholesterol). sci-hub.se
Fatty Acid Esters In vivo Rat Model (treated with aminotriazole)Peroxisomal accumulation of 4α-methylcholest-7-en-3β-ol, with 18% found as fatty acid esters. mdpi.com
Sulfates Human Patients (Familial Hypercholesterolemia)C4-methylated sterol biosynthetic intermediates (C4-SBIs), a class to which this compound belongs, were found as sulfates. mdpi.com

Biological Roles and Physiological Significance Non Human Organisms and Models

Contribution to Cellular Membrane Structure and Function

The structural integrity and functionality of cellular membranes are critically dependent on their lipid composition, particularly the presence of sterols. While cholesterol is the most well-known sterol in mammalian membranes, a diverse array of sterols, including 14-Methylcholest-7-en-3-ol, exists in other eukaryotic organisms, where they play crucial roles in modulating the physical properties of the membrane.

Modulation of Membrane Fluidity and Permeability

The insertion of sterols into the phospholipid bilayer has a profound effect on the membrane's fluidity and permeability. The planar sterol ring structure restricts the motion of the fatty acyl chains of neighboring phospholipids, leading to a more ordered and less fluid membrane state. This "ordering effect" is crucial for maintaining membrane integrity and controlling the passive diffusion of small molecules across the cell barrier.

The specific structure of a sterol, including the presence and position of methyl groups, influences its efficacy in modulating membrane properties. For instance, studies on various plant sterols incorporated into soybean phosphatidylcholine bilayers have demonstrated that subtle molecular differences can lead to significant functional distinctions. While this compound itself has not been extensively studied in this context, research on the structurally similar compound 14α,24ζ-dimethylcholest-8-en-3β-ol showed it to be relatively inefficient in reducing water permeability compared to other sterols like sitosterol. pnas.org This suggests that the presence of the 14α-methyl group may alter the sterol's interaction with phospholipids, potentially affecting its ability to compact the membrane and decrease permeability. The orientation and bulkiness of this methyl group could disrupt the tight packing of the acyl chains, thereby creating a less ordered and more permeable membrane compared to one containing cholesterol or other flat sterols.

Table 1: Comparative Effects of Different Sterols on Membrane Permeability

SterolEffect on Water Permeability in Soybean Phosphatidylcholine Vesicles
SitosterolHighly efficient in reducing permeability
StigmasterolNo significant effect
CholesterolIntermediate reduction in permeability
Cycloartenol (B190886)Very effective in reducing permeability
14α,24ζ-dimethylcholest-8-en-3β-olRelatively inefficient in reducing permeability

This table is based on findings from a study on plant sterols and provides a comparative context for understanding how sterol structure influences membrane function. pnas.org

Influence on Membrane-Embedded Protein Function

The function of many integral membrane proteins, such as ion channels, transporters, and receptors, is intimately linked to the lipid environment of the membrane. Sterols can influence the conformation, stability, and activity of these proteins through both direct and indirect mechanisms. By altering the fluidity and thickness of the membrane, sterols can create a more favorable environment for a protein to adopt its active conformation.

Direct interactions between sterols and membrane proteins can also occur, with specific binding sites for sterols identified on some proteins. These interactions can allosterically modulate protein function. While direct evidence for the interaction of this compound with specific membrane proteins is limited, its structural similarity to other sterols suggests it likely participates in these crucial regulatory roles. The presence of the 14-methyl group could potentially influence the specificity or affinity of these interactions, leading to unique modulatory effects on protein function in organisms where this sterol is present.

Precursor Role in Steroidogenesis (General Biochemical Pathways, non-human)

In many non-human organisms, this compound serves as an important intermediate in the biosynthesis of other essential sterols, most notably cholesterol. The pathway from lanosterol (B1674476) to cholesterol involves a series of enzymatic reactions, including the removal of three methyl groups at positions C-4 and C-14.

Studies utilizing rat liver homogenates have been instrumental in elucidating this pathway. Research has shown that [3α-³H]14α-methyl-5α-cholest-7-en-3β-ol can be efficiently converted to cholesterol. nih.gov This conversion involves the demethylation at the C-14 position, a critical step catalyzed by the enzyme sterol 14α-demethylase (CYP51), a member of the cytochrome P450 superfamily. The process is a multi-step oxidative reaction that ultimately removes the 14α-methyl group as formic acid.

Following the removal of the 14α-methyl group, the resulting intermediate, lathosterol (B1674540) (cholest-7-en-3β-ol), undergoes further enzymatic modifications to yield cholesterol. These modifications include the reduction of the C-7 double bond and the introduction of a double bond at C-5. The metabolic pathway highlights the essential role of this compound as a stepping stone in the production of key structural and signaling sterols in a variety of organisms.

Specific Roles in Diverse Eukaryotic Organisms

Presence and Metabolism in Marine Organisms (e.g., Sea Cucumbers)

The marine environment is a rich source of unique sterols, and marine invertebrates, in particular, exhibit a remarkable diversity in their sterol composition. While many marine invertebrates cannot synthesize sterols de novo and rely on dietary sources, some, like echinoderms (which include sea cucumbers), possess the ability to biosynthesize and modify sterols.

The presence of lathosterol, a closely related demethylated form of this compound, has been reported in the sea cucumber Cucumaria japonica, suggesting the presence of a cholesterol biosynthetic pathway in these organisms. mdpi.com More directly, studies on the sea cucumber Eupentacta fraudatrix have identified 14α-methylcholest-9(11)-en-3β-ol as a metabolite. nih.gov This compound is structurally very similar to this compound, differing only in the position of the double bond within the sterol ring. The presence of this 14-methylated sterol strongly indicates that the enzymatic machinery for handling such compounds is active in these marine organisms. It is plausible that this compound is either a direct precursor or a related metabolite in the complex sterol biosynthesis and modification pathways of sea cucumbers. These unique sterols likely contribute to the specific membrane properties required for life in the marine environment and may also be precursors to bioactive compounds.

Table 2: Related 14-Methylated Sterols in Sea Cucumbers

OrganismCompound
Cucumaria japonicaLathosterol (Cholest-7-en-3β-ol) mdpi.com
Eupentacta fraudatrix14α-methylcholest-9(11)-en-3β-ol nih.gov

Occurrence and Pathways in Nematodes

Nematodes, such as the model organism Caenorhabditis elegans, present a unique case in sterol biology. They lack the ability to synthesize the sterol nucleus de novo and are therefore dependent on obtaining sterols from their diet. nih.govnih.gov However, they possess a complex enzymatic machinery that allows them to modify dietary sterols to produce essential molecules for their development and reproduction. researchgate.net

While C. elegans does not synthesize sterols from scratch, it can convert various plant sterols into cholesterol and other essential steroidal compounds. researchgate.net The specific metabolic pathways for these conversions are intricate and can involve demethylation and other modifications. Although the direct presence and specific metabolic fate of this compound in nematodes have not been extensively documented, it is known that they can metabolize a wide range of sterol structures. Given their reliance on dietary sterols and their capacity for sterol modification, it is possible that nematodes can process 14-methylated sterols if they are present in their food source. The low levels of sterols in nematodes suggest that their primary role may not be as bulk structural components of membranes, but rather as precursors for steroid hormones that regulate crucial physiological processes. researchgate.net

Detection in Plant Species and Related Pathways

The biosynthesis of sterols in plants, known as phytosterols (B1254722), follows pathways analogous to those in fungi and animals. While the primary pathway in plants proceeds via the intermediate cycloartenol, evidence suggests the existence of a parallel pathway that utilizes lanosterol, similar to the pathway in fungi and animals. nih.gov Within this lanosterol-based pathway, this compound would be a predicted intermediate.

The key enzyme in the demethylation step of plant sterol biosynthesis is obtusifoliol (B190407) 14α-demethylase. researchgate.net Inhibition of this enzyme would be expected to cause an accumulation of 14α-methylated sterols. While the direct detection of this compound in plant tissues is not extensively documented, its potential role as an intermediate in phytosterol synthesis is an area of ongoing research. The functional significance of such intermediates in plants is thought to be related to membrane integrity and potentially as precursors for brassinosteroid hormones, which are involved in plant growth and development. nih.gov

The following table outlines the key enzymes and intermediates in the plant sterol biosynthesis pathway.

EnzymeSubstrateProductPathway
Cycloartenol synthase2,3-Oxidosqualene (B107256)CycloartenolPrimary Phytosterol Pathway
Lanosterol synthase2,3-OxidosqualeneLanosterolAlternative Phytosterol Pathway
Obtusifoliol 14α-demethylaseObtusifoliol (a 14α-methyl sterol)4α-Methyl-fecosterolPhytosterol Pathway

Hypothesized Roles as Biochemical Markers or Signaling Molecules in Research Models (excluding human clinical)

In non-human research models, particularly in mammalian systems, this compound and related 14α-methylated sterols have been investigated for their potential as biochemical markers of sterol biosynthesis. A study utilizing rat liver homogenates demonstrated that 14α-methyl-5α-cholest-7-en-3β-ol is metabolized to cholesterol, confirming its position as an intermediate in the cholesterol biosynthesis pathway. The inhibition of specific enzymes in this pathway can lead to the accumulation of such intermediates. For instance, research in rats has shown that the inhibition of sterol C4-methyl oxidase can lead to the accumulation of 4α-methylcholest-7-en-3β-ol. nih.gov

Beyond its role as a marker, there is speculation that certain sterol intermediates may act as signaling molecules. While direct evidence for this compound as a signaling molecule is limited, other sterol precursors have been shown to have biological activity. For example, specific C4-methylsterols have been identified as meiosis-activating sterols in some species. nih.gov This raises the possibility that other sterol intermediates, including this compound, could have as-yet-undiscovered signaling functions in various research models.

The table below presents findings from research models that support the role of 14-methylated sterols as biochemical markers.

Research ModelExperimental ConditionObserved Accumulating SterolImplication
Rat Liver HomogenatesIncubation with labeled precursor14α-methyl-5α-cholest-7-en-3β-olIntermediate in cholesterol synthesis
RatsInhibition of sterol C4-methyl oxidase4α-methylcholest-7-en-3β-olMarker for enzyme inhibition

Structural Characterization and Chemical Biology Research

Stereochemical Considerations and Isomerism

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical aspect of the chemical identity and biological function of 14-Methylcholest-7-en-3-ol. wikipedia.org Molecules that are stereoisomers of each other share the same molecular formula and connectivity but differ in the spatial orientation of their atoms. wikipedia.org

The hydroxyl group at the C-3 position of this compound is in the β-configuration. This means the -OH group is oriented "upwards" or out of the plane of the steroid nucleus. This specific orientation is a defining characteristic of most biologically active sterols. ebi.ac.uk The β-configuration of the hydroxyl group is crucial for its interactions with enzymes and other biological molecules.

The methyl group attached to the C-14 position introduces a chiral center into the molecule. The removal of this 14α-methyl group is a critical step in the biosynthesis of cholesterol and other essential sterols, catalyzed by the enzyme sterol 14α-demethylase (CYP51). nih.govwikipedia.orgmdpi.com This enzyme exhibits a high degree of substrate specificity, primarily acting on 14α-methylsterols. nih.govresearchgate.net The presence and specific α-orientation of this methyl group are prerequisites for the enzymatic reaction to proceed. pnas.org The demethylation process itself involves a series of oxidative steps, ultimately leading to the removal of the methyl group as formic acid and the formation of a Δ8,14-diene. wikipedia.orgpnas.org The accumulation of 14α-methyl sterols, which can occur when this enzymatic step is inhibited, can be detrimental to cell membrane function. researchgate.netnih.gov

Stereochemical Feature Description Significance
C-3 Hydroxyl Group β-configuration (pointing "up")Essential for proper interaction with enzymes and insertion into biological membranes.
C-14 Methyl Group α-configuration (pointing "down")Creates a chiral center and is the target for the crucial demethylation step in sterol biosynthesis. nih.govwikipedia.orgpnas.org

Structure-Activity Relationships in Enzyme-Substrate Interactions

The relationship between the structure of this compound and its activity as a substrate for enzymes is highly specific. The enzyme at the heart of its metabolism is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. nih.govwikipedia.org

Key structural features required for effective binding and catalysis by CYP51 include:

The 14α-methyl group: This is the primary site of enzymatic action. Its presence and correct stereochemistry are obligatory for recognition by the enzyme. pnas.org

The Δ8(9)-double bond: This feature is considered a critical stereoelectronic element for substrate recognition and proper positioning within the active site. pnas.org

The 3β-hydroxyl group: This group helps to anchor the sterol within the active site of the enzyme through hydrogen bonding or other polar interactions.

Inhibitors of CYP51, such as azole antifungal drugs, work by mimicking the substrate and binding to the enzyme's active site, thereby blocking the demethylation of 14α-methyl sterols. nih.govmdpi.combiorxiv.org The accumulation of these unprocessed sterols disrupts the structure and function of the fungal cell membrane. researchgate.net Studies have also shown that synthetic 14α-hydroxymethyl sterols can act as potent inhibitors of sterol biosynthesis. nih.gov The specificity of CYP51 is so high that it has a very narrow range of natural substrates, which includes lanosterol (B1674476) and a few other 14α-methylated sterols. nih.govresearchgate.net

Enzyme Role Key Substrate Structural Requirements
Sterol 14α-demethylase (CYP51) Catalyzes the removal of the 14α-methyl group. nih.govwikipedia.org14α-methyl group, Δ8(9)-double bond, 3β-hydroxyl group. pnas.org

Advanced Analytical Methodologies for Research of 14 Methylcholest 7 En 3 Ol

High-Resolution Chromatography for Separation and Quantification

Chromatographic techniques are fundamental for isolating 14-Methylcholest-7-en-3-ol from other structurally similar sterols.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the profiling of sterols, including this compound. nih.govnih.govresearchgate.net This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Sample Preparation and Derivatization: Prior to GC-MS analysis, sterols are typically extracted from biological samples and often derivatized to increase their volatility and thermal stability. A common derivatization method is trimethylsilylation, which converts the hydroxyl group of the sterol into a trimethylsilyl (B98337) (TMS) ether. mdpi.comasianpubs.org

Chromatographic Separation: The separation of sterols is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase like HP-5ms. oup.com The oven temperature is programmed to ramp up, allowing for the sequential elution of different sterols based on their boiling points and interactions with the stationary phase. For instance, a typical temperature program might start at 160°C, increase to 280°C, and hold for an extended period. uma.pt

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra provide a molecular fingerprint of each compound, allowing for identification. The mass spectrum of the TMS derivative of 4-methyl-cholest-7-en-3-ol, a related compound, shows characteristic fragment ions that aid in its identification. nist.gov In a study of sterols in Tamus edulis, 4-methyl-cholest-7-en-3-ol was identified with a retention time of 34.52 minutes. uma.pt

Quantitative Analysis: By using an internal standard, such as 5α-cholestane, GC-MS can be used for the quantification of individual sterols. nih.govuma.pt This allows for the determination of the concentration of this compound in various biological samples.

Table 1: GC-MS Parameters for Sterol Analysis

ParameterTypical Value/Condition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial temp. 160-170°C, ramp to 280-290°C
Ionization Mode Electron Ionization (EI) at 70 eV
Derivatization Trimethylsilylation (TMS)

High-Performance Liquid Chromatography (HPLC) is another essential technique for the separation and analysis of sterols like this compound. mdpi.comresearchgate.net It is particularly useful for analyzing underivatized sterols and for preparative separations.

Modes of Separation: Both normal-phase and reversed-phase HPLC can be employed for sterol analysis. gerli.comlipidmaps.org Reversed-phase HPLC, often using a C18 column, is widely used and separates sterols based on their hydrophobicity. gerli.comtandfonline.com Gradient elution, where the mobile phase composition is changed during the run, is often necessary to achieve optimal separation of complex sterol mixtures. lipidmaps.org For instance, a gradient of acetonitrile (B52724) and methanol (B129727) can be effective. gerli.com

Detection: A variety of detectors can be coupled with HPLC for sterol analysis. Ultraviolet (UV) detection is possible, especially if the sterols are derivatized with a UV-absorbing tag. gerli.com More commonly, an evaporative light scattering detector (ELSD) or a mass spectrometer is used for detection, as many sterols lack a strong chromophore. gerli.com

Preparative HPLC: HPLC is also valuable for isolating and purifying specific sterols from a mixture. mdpi.com The collected fractions can then be subjected to further analysis, such as by NMR or MS, for structural confirmation.

A study on the metabolism of [3α-³H]14α-methyl-5α-cholest-7-en-3β-ol utilized chromatographic methods to separate it from its metabolites. nih.gov While the specific HPLC conditions were not detailed, the use of chromatography was crucial for the isolation and identification of the various sterol intermediates. nih.gov

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the initial separation and qualitative analysis of sterol mixtures. taylorfrancis.com It is often used as a preliminary step before more sophisticated techniques like GC-MS or HPLC. capes.gov.brresearchgate.net

Methodology: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) coated on a plate and a mobile phase that moves up the plate by capillary action. nih.govnih.gov For sterols, a common mobile phase is a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and diethyl ether. gerli.com Argentation TLC, where the silica gel is impregnated with silver nitrate, can be used to separate sterols based on the number and position of double bonds in the molecule. tandfonline.com

Visualization: After development, the separated sterol spots are visualized by spraying the plate with a reagent like 5% ammonium (B1175870) molybdate (B1676688) in 10% sulfuric acid and then heating. researchgate.net

Applications: TLC is particularly useful for fractionating complex lipid extracts. For example, the unsaponifiable fraction of an oil can be applied to a TLC plate to separate the 4-desmethylsterols, 4-monomethylsterols, and 4,4'-dimethylsterols into distinct bands. researchgate.net These bands can then be scraped from the plate and the sterols extracted for further analysis. Studies on the metabolism of 14α-methyl-5α-cholest-7-en-3β-ol have employed TLC for the separation of the substrate and its various metabolic products. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. taylorfrancis.com Both ¹H NMR and ¹³C NMR are used to elucidate the structure of sterols. nih.gov

¹H NMR Spectroscopy: ¹H NMR provides information about the chemical environment of each proton in the molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals are all used in structure determination. Specific protons, such as the olefinic proton at C-7 and the protons of the methyl groups, will have characteristic chemical shifts that can help to identify the molecule. researchgate.net

¹³C NMR Spectroscopy: ¹³C NMR provides a signal for each unique carbon atom in the molecule. slideshare.net The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. For this compound, the signals for the sp² carbons of the double bond (C-7 and C-8), the carbon bearing the hydroxyl group (C-3), and the methyl carbons (including the C-14 methyl group) are particularly informative. academie-sciences.frcdnsciencepub.com Complete assignment of the ¹³C NMR spectrum is a key step in confirming the structure of a sterol. nih.gov

Table 2: Predicted Characteristic ¹³C NMR Chemical Shifts for Sterol Moieties

CarbonPredicted Chemical Shift Range (ppm)
C-3 (bearing -OH)70-72
C-7 (olefinic)115-125
C-8 (olefinic)135-145
C-14 (with methyl group)45-55
C-29 (14-methyl)15-25

Note: These are estimated ranges based on general sterol chemistry and may vary.

Mass Spectrometry (MS) is used not only for detection in conjunction with chromatography but also as a standalone technique for structural elucidation through fragmentation analysis. usask.caacs.org Tandem mass spectrometry (MS/MS) is particularly powerful for this purpose. oup.comresearchgate.netdiva-portal.org

Ionization Techniques: For sterol analysis, soft ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are often used, especially when coupled with LC. acs.orgdiva-portal.org These methods typically produce a protonated molecule [M+H]⁺ or an ion corresponding to the loss of water [M+H-H₂O]⁺. diva-portal.org

Fragmentation Analysis (MS/MS): In tandem MS, a specific ion (e.g., the [M+H-H₂O]⁺ ion) is selected and then fragmented by collision with an inert gas. The resulting product ions provide information about the structure of the original molecule. The fragmentation pattern of sterols is complex but can reveal details about the sterol core and the side chain. researchgate.net For example, cleavage of the C-ring is a common fragmentation pathway for sterols. researchgate.net While specific fragmentation data for this compound is not detailed in the search results, analysis of related sterols shows that the fragmentation pattern is characteristic of the sterol class and can be used to distinguish between isomers. usask.caresearchgate.net

The NIST Chemistry WebBook provides the electron ionization mass spectrum for an isomer, 4-methyl-cholest-7-en-3-ol, which shows a complex fragmentation pattern that can be used for its identification. nist.gov A similar characteristic pattern would be expected for this compound, allowing for its identification and differentiation from other sterols.

Isotopic Labeling Strategies for Biosynthetic and Metabolic Pathway Tracing

Isotopic labeling is a powerful and indispensable methodology for elucidating the complex biosynthetic and metabolic pathways involving sterols like this compound. This technique involves the use of molecules in which one or more atoms have been replaced by an isotope, which can be either radioactive or stable (heavy). slideshare.netthermofisher.com These labeled molecules, or tracers, are metabolically indistinguishable from their natural counterparts, allowing researchers to track their journey through various biochemical transformations within a cell or organism. nih.gov By introducing a labeled precursor or the compound of interest itself and subsequently detecting the isotope in various intermediates and end-products, scientists can map reaction sequences, determine metabolic flux, and identify novel metabolites. elifesciences.orgcreative-proteomics.com

The primary isotopes employed in sterol research are radioactive isotopes such as Tritium (B154650) (³H) and Carbon-14 (¹⁴C), and stable isotopes like Deuterium (B1214612) (²H) and Carbon-13 (¹³C). thermofisher.comnih.gov Radioactive tracers offer high sensitivity, while stable isotopes provide the advantage of being non-radioactive and can be detected by the mass shift they impart on the molecule, typically analyzed via mass spectrometry (MS). thermofisher.comnih.govfrontiersin.org

Research Findings from Isotopic Labeling Studies

Research utilizing isotopic labeling has been fundamental in defining the role of 14-methyl sterols in the broader context of cholesterol biosynthesis. annualreviews.org These strategies can be broadly categorized into two approaches: tracing biosynthesis using labeled precursors and tracing the metabolic fate of the labeled compound itself.

Academic Synthesis and Derivatization Strategies

Chemical Synthesis of 14-Methylcholest-7-en-3-ol and its Stereoisomers for Research

The chemical synthesis of this compound and its various stereoisomers is a cornerstone of research into the function of sterol-metabolizing enzymes. These synthetic routes provide pure compounds essential for probing enzymatic mechanisms and understanding structure-activity relationships.

A key target for synthesis is 14α-methyl-5α-cholest-7-en-3β-ol, a known inhibitor of the enzyme sterol Δ8→Δ7 isomerase. One established multi-step synthesis begins with cholesterol. The process involves the protection of the 3β-hydroxyl group, often as an acetate, followed by a series of reactions to introduce the 14α-methyl group and establish the Δ7 double bond. The final step is the deprotection of the hydroxyl group to yield the target molecule. This synthetic sterol has been instrumental in studying the intermediates of cholesterol biosynthesis.

The synthesis of stereoisomers is also crucial for comparative studies. For example, the 14β-methyl isomer has been synthesized to investigate how the stereochemistry at the C-14 position affects biological activity. These syntheses are often complex and require precise stereochemical control to obtain the desired isomer. Researchers have developed various strategies to overcome these challenges, providing valuable molecular probes for biochemical investigations.

Below is a table summarizing key synthetic starting materials and the resulting compounds:

Starting MaterialSynthetic TargetPurpose of Synthesis
Cholesterol14α-Methyl-5α-cholest-7-en-3β-olStudy of sterol biosynthesis intermediates and enzyme inhibition.
Lanosterol (B1674476)Various 14α-methyl sterolsInvestigation of the substrate specificity of lanosterol 14α-demethylase.
Ergosterol (B1671047)14α-Methyl-ergosta-8,24(28)-dien-3β-olResearch in fungal sterol biosynthesis pathways.

Chemoenzymatic Approaches to Specific Analogues

Chemoenzymatic synthesis leverages the specificity of enzymes combined with the versatility of chemical reactions to create novel analogues of this compound. This hybrid approach is particularly effective for producing compounds that are challenging to access through purely chemical or biological means.

One application of this methodology is the use of enzymes to introduce functional groups with high regio- and stereoselectivity onto a chemically synthesized sterol backbone. For instance, specific hydroxyl groups can be introduced by microbial hydroxylation, a process that is often difficult to achieve with high precision using standard chemical methods. This allows for the creation of a diverse library of analogues for screening against various biological targets.

Enzymes are also employed for the kinetic resolution of racemic mixtures of synthetic intermediates. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. This is critical for biological studies, as the physiological effects of sterols are often enantiomer-specific. These chemoenzymatic strategies have expanded the range of available sterol analogues for research into the structural requirements of sterol-binding proteins and enzymes.

Preparation of Labeled Analogues for Mechanistic and Tracer Studies

Isotopically labeled analogues of this compound are indispensable tools for elucidating metabolic pathways and enzyme mechanisms. The incorporation of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-13 (¹³C) allows researchers to trace the fate of these molecules in biological systems and to probe the intricate details of enzymatic reactions.

The synthesis of deuterated and tritiated analogues has been instrumental in studying the stereochemistry of enzymatic reactions. For example, the synthesis of [3α-³H]-14α-methyl-5α-cholest-7-en-3β-ol has been used to investigate the mechanism of sterol dehydrogenases. By tracking the position of the isotopic label in the product, the stereospecificity of the enzymatic transformation can be determined.

Carbon-13 labeled analogues are particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies. These compounds can be used to investigate the binding of the sterol to an enzyme's active site and to characterize the structure of the enzyme-substrate complex. The synthesis of these labeled compounds typically follows the same routes as their unlabeled counterparts, with the isotope being introduced at a specific step using a labeled reagent.

The table below details some of the labeled analogues and their research applications:

Labeled AnalogueIsotopeResearch Application
[3α-³H]-14α-Methyl-5α-cholest-7-en-3β-olTritium (³H)Mechanistic studies of sterol dehydrogenases.
[²H]-Labeled 14α-methyl sterolsDeuterium (²H)Investigation of kinetic isotope effects in enzymatic reactions.
[¹³C]-Labeled 14α-methyl sterolsCarbon-13 (¹³C)NMR studies of enzyme-substrate interactions.

Comparative Biochemistry and Evolutionary Perspectives of Sterol Pathways

Divergence of Sterol Biosynthesis Pathways Across Eukaryotic Kingdoms

The biosynthesis of sterols, essential molecules for eukaryotic life, follows a core set of reactions but has undergone significant diversification across the major eukaryotic kingdoms. oup.comnih.gov This divergence has resulted in a wide array of sterol-derived compounds that reflect the varied lifestyles and adaptations of these organisms. oup.comresearchgate.net The fundamental pathway begins with the cyclization of 2,3-oxidosqualene (B107256), a key branching point that sets the stage for the distinct sterol profiles observed in different kingdoms. mdpi.comfrontiersin.org While animals and fungi primarily synthesize cholesterol and ergosterol (B1671047) respectively, plants produce a variety of phytosterols (B1254722) such as sitosterol, stigmasterol, and campesterol (B1663852). oup.commdpi.com

Fungi vs. Mammalian Sterol Pathways

The sterol biosynthesis pathways in fungi and mammals, while sharing many similarities, diverge at critical steps, leading to the production of ergosterol in fungi and cholesterol in mammals. frontiersin.orgoup.com Both pathways utilize lanosterol (B1674476) as the initial cyclized intermediate, formed from 2,3-oxidosqualene by the enzyme lanosterol synthase. oup.comoup.com Following the formation of lanosterol, a series of demethylation, desaturation, and reduction reactions occur. nih.gov

The presence of additional double bonds in ergosterol (at C-7 and C-22) also contributes to the structural differences compared to cholesterol, impacting the physical properties of fungal cell membranes. oup.com

Plant vs. Animal/Fungal Sterol Synthesis

The divergence between plant sterol synthesis and that of animals and fungi is even more pronounced, starting from the initial cyclization step. oup.com While animals and fungi use lanosterol synthase to produce lanosterol, plants primarily utilize cycloartenol (B190886) synthase to generate cycloartenol as the first cyclic intermediate. oup.comoup.combiorxiv.org This fundamental difference necessitates an additional enzymatic step in the plant pathway: the opening of the cyclopropane (B1198618) ring of cycloartenol by a cyclopropyl (B3062369) sterol isomerase (CPI). oup.comfrontiersin.org

Following this, the pathways diverge further. Plants, like fungi, can modify the sterol side chain through methylation at the C-24 position. However, plants have evolved two distinct sterol methyltransferases (SMT1 and SMT2) that can add one or two methyl groups, leading to the formation of C28 (24-methylsterols) and C29 (24-ethylsterols) phytosterols like campesterol and sitosterol. nih.govnih.gov In contrast, fungi typically have a single SMT gene for the production of C28 ergosterol. nih.gov

Another significant difference is in the C-4 demethylation process. In animals and fungi, a single multienzyme complex sequentially removes the two methyl groups at the C-4 position after the C-14 demethylation. oup.com In plants, however, two distinct families of sterol C4 methyl oxidases (SMO1 and SMO2) act at different stages of the pathway. SMO1 acts on the first C-4 demethylation before C-14 demethylation, while SMO2 is involved after C-14 demethylation. oup.comfrontiersin.org

Phylogenetic Distribution and Conservation of Demethylation Enzymes (CYP51, SMOs)

The enzymes responsible for demethylating the sterol core are crucial for producing the final functional sterols. The phylogenetic distribution and conservation of these enzymes, particularly sterol 14α-demethylase (CYP51) and sterol C4-methyl oxidase (SMO), provide insights into the evolution of sterol biosynthesis.

CYP51 is a highly conserved cytochrome P450 enzyme found across all eukaryotic kingdoms and even in some bacteria, suggesting it was present in the last eukaryotic common ancestor (LECA). oup.comoup.comfrontiersin.org Its fundamental role is to catalyze the removal of the 14α-methyl group from sterol intermediates, a critical step in all sterol biosynthesis pathways. oup.comnih.gov Structural analyses have shown significant similarities between eukaryotic CYP51 enzymes and those found in sterol-producing bacteria. oup.com Despite its widespread distribution and conserved function, the specific substrates for CYP51 can vary. For instance, in mammals and yeast, it acts on lanosterol or dihydrolanosterol, while in filamentous fungi, the substrate is often eburicol, and in plants, it is obtusifoliol (B190407). researchgate.net Phylogenetic analyses of fungal CYP51 proteins have revealed several distinct groups (CYP51, CYP51A, CYP51B, and CYP51C), with their distribution largely following the fungal tree of life. nih.gov

The C-4 demethylation process is carried out by a multienzyme complex that includes a sterol C4-methyl oxidase (SMO). oup.comnih.gov This complex is highly conserved in animals, plants, and fungi. oup.com However, the organization and evolution of the SMO enzymes show significant divergence. In animals and fungi, a single SMO is part of a complex that sequentially removes both methyl groups at the C-4 position. frontiersin.org In contrast, plants like Arabidopsis have evolved two distinct families of SMOs, SMO1 and SMO2. oup.comfrontiersin.org These isoforms act at different points in the pathway, with SMO1 acting before C-14 demethylation and SMO2 acting after. oup.com The sequence identity between yeast ERG25 (the SMO in yeast) and plant SMO isoforms is relatively low, ranging from 25-39%. omicsonline.org

Evolutionary Significance of C14 and C4 Methyl Sterols

C14- and C4-methyl sterols, including intermediates like 14-Methylcholest-7-en-3-ol, are not merely transient molecules in the biosynthetic pathway; they hold evolutionary significance. Their presence and the progressive removal of their methyl groups are thought to have played a crucial role in shaping the properties of eukaryotic membranes. mdpi.com

The step-wise removal of the methyl groups at C-14 and then at C-4 from the initial cyclized sterol (lanosterol or cycloartenol) leads to a gradual flattening of the sterol molecule. mdpi.com This structural refinement is essential for the proper functioning of the final sterol products, like cholesterol, in regulating membrane fluidity and permeability. mdpi.com Experiments have shown that membranes containing 4,4-dimethylsterols or 4-methylsterols exhibit different physical properties compared to those with the final, fully demethylated sterols. mdpi.com

The persistence of C4-methyl sterols as end products in some organisms, such as certain dinoflagellates and nematodes, suggests that these molecules can have specific biological functions beyond being simple intermediates. frontiersin.orgnih.gov In nematodes, for example, C4-methyl sterols are not biosynthetic intermediates but rather the final products of a modified sterol pathway. nih.gov The discovery of a sterol C4-methyltransferase (4-SMT) in these organisms, which is distinct from the C24-SMT found in fungi and plants, points to a convergent evolutionary process for generating C4-methyl sterols. frontiersin.orgnih.gov The presence of 4-methyl steranes in ancient geological sediments, which are considered molecular fossils, underscores the deep evolutionary history of these compounds and their utility in tracing the evolution of eukaryotic life. acs.orgmit.edu

Current Research Directions and Methodological Advances

In Vitro Enzymatic Studies and Reconstitution Systems

The study of 14-Methylcholest-7-en-3-ol at the enzymatic level has been crucial in deciphering its metabolic fate. In vitro studies using the 10,000 g supernatant fraction of female rat liver homogenates have demonstrated the efficient conversion of chemically synthesized [3α-³H]14α-methyl-5α-cholest-7-en-3β-ol into cholesterol. nih.gov These experiments have been instrumental in identifying the various intermediates and products that arise from the enzymatic processing of this sterol.

The enzymatic conversion of this compound is a key step in the broader context of cholesterol biosynthesis, specifically in the C4-demethylation process. mdpi.com This process involves a series of enzymatic reactions that remove the two methyl groups at the C4 position of the sterol nucleus. mdpi.com The enzymes responsible for this demethylation, including sterol-4α-carboxylate 3-dehydrogenase, are often studied in reconstituted systems to understand their specific activities and substrate specificities. mdpi.com

Early research in the 1970s also explored the enzymatic conversion of related compounds, such as 14α-methyl-cholest-7-en-3β,15ζ-diol to cholesterol, using rat liver homogenates, further highlighting the importance of this class of intermediates in the cholesterol biosynthetic pathway. nih.govnih.gov These foundational studies paved the way for more detailed investigations into the specific enzymes and reaction mechanisms involved.

Cell-Based Model Systems for Metabolic Studies

To understand the metabolism of this compound in a more biologically relevant context, researchers have turned to various cell-based model systems.

Rat Liver Homogenates: A significant body of research has utilized rat liver homogenates to study the metabolism of this compound. nih.govmdpi.comresearchgate.net Incubating radiolabeled 14α-methyl-5α-cholest-7-en-3β-ol with these homogenates has allowed for the identification of a series of metabolic products. nih.gov The findings from these studies provide a detailed picture of the compound's transformation within a cellular environment that contains the necessary enzymatic machinery for cholesterol synthesis.

In these systems, besides the ultimate conversion to cholesterol, a number of other labeled compounds have been recovered. These include the unreacted substrate itself, as well as several intermediates that indicate the stepwise nature of the metabolic pathway. nih.gov Furthermore, a notable amount of the incubated radioactivity is often found in steryl esters, indicating that this compound and its metabolites can be esterified, a common mechanism for sterol storage and transport within the cell. nih.gov

Metabolites Identified from the Incubation of [3α-³H]14α-methyl-5α-cholest-7-en-3β-ol with Rat Liver Homogenates nih.gov
CompoundType
5α-cholesta-7,14-dien-3β-olMetabolite
5α-cholesta-8,14-dien-3β-olMetabolite
cholesta-5,7-dien-3β-olMetabolite
5α-cholest-8(14)-en-3β-olMetabolite
5α-cholest-8-en-3β-olMetabolite
5α-cholest-7-en-3β-olMetabolite
CholesterolEnd Product
Steryl EstersStorage Form

Yeast (Saccharomyces cerevisiae): Yeast, particularly Saccharomyces cerevisiae, serves as a powerful model organism for studying sterol metabolism due to its genetic tractability and the conservation of the cholesterol/ergosterol (B1671047) biosynthesis pathway. nih.govnih.govgenome.jpmdpi.com While the end product in yeast is ergosterol, the fundamental enzymatic steps, including C4-demethylation, are analogous to those in mammalian cells. mdpi.com This makes yeast an excellent system for dissecting the function of specific enzymes and for identifying the effects of mutations or inhibitors on the sterol pathway. Researchers can genetically modify yeast to express mammalian enzymes or to disrupt endogenous genes, allowing for the study of specific steps in cholesterol biosynthesis in a simplified and controlled environment. nih.gov

Genetic Manipulation and CRISPR-Cas9 Approaches in Model Organisms for Pathway Disruption/Enhancement

The advent of precise gene-editing technologies like CRISPR-Cas9 has revolutionized the study of metabolic pathways, including cholesterol biosynthesis. These tools allow for the targeted disruption or enhancement of specific genes to investigate their function and the consequences for cellular metabolism.

In the context of this compound, CRISPR-Cas9 can be used to target the genes encoding the enzymes responsible for its synthesis and subsequent conversion. For example, disrupting the gene for NAD(P) dependent steroid dehydrogenase-like (NSDHL), an enzyme involved in the C4-demethylation of sterols, would be expected to lead to an accumulation of its substrates, including 4-methylsterols like this compound. nih.gov Studies using CRISPRi (CRISPR interference) to knockdown Nsdhl in pancreatic cancer cells have demonstrated the feasibility of this approach to alter the sterol profile and study the downstream cellular effects. nih.gov

Similarly, CRISPR-Cas9 has been employed to target other enzymes in the distal cholesterol biosynthesis pathway, such as HSD17B7 and SC4MOL. researchgate.net Genetic suppression of these enzymes in oligodendrocyte precursor cells (OPCs) has been shown to promote oligodendrocyte formation, and this effect is linked to the accumulation of specific 8,9-unsaturated sterol substrates. researchgate.net While not directly focused on this compound, these studies provide a clear methodological framework for how CRISPR-Cas9 can be used to manipulate the sterol pathway and investigate the roles of specific intermediates.

Examples of CRISPR-Cas9 Applications in Sterol Biosynthesis Research
Target GeneModel SystemObserved EffectReference
NsdhlMouse Pancreatic Cancer Cells (KPC3)Increased pSMAD2 expression, increased TGFB1 secretion, switch to a mesenchymal phenotype. nih.gov
HSD17B7Mouse Oligodendrocyte Precursor Cells (OPCs)Increased formation of oligodendrocytes, accumulation of HSD17B7 substrates. researchgate.net
SC4MOLMouse Oligodendrocyte Precursor Cells (OPCs)Increased formation of oligodendrocytes, accumulation of SC4MOL substrates. researchgate.net
Lipid-related genes (genome-wide screen)Mouse NIH/3T3 cellsIdentification of genes regulating Hedgehog signaling, including many in the cholesterol biosynthesis pathway. biorxiv.orgsquarespace.com

Application of this compound as a Biochemical Probe in Sterol Research

Sterol intermediates, including 4-methylsterols, have inherent value as biochemical probes to investigate various cellular processes. Due to its structural similarity to cholesterol and its position as a key intermediate in the biosynthetic pathway, this compound can be used to study the dynamics of sterol metabolism, transport, and localization within cellular membranes. evitachem.com

By introducing labeled versions of this compound into cells, researchers can trace its metabolic fate, identify the enzymes that act upon it, and determine the subcellular compartments where it and its metabolites accumulate. nih.gov This approach provides insights into the flux through the cholesterol biosynthesis pathway and how it is regulated.

Furthermore, sterols like this compound can be used to probe the physical properties of membranes. The presence of the C4-methyl group influences how the sterol packs within the lipid bilayer, affecting membrane fluidity, permeability, and the formation of lipid rafts. evitachem.com Studying the effects of incorporating this specific sterol into artificial or cellular membranes can help to elucidate the structure-function relationships of different sterol species and their importance for cellular homeostasis. evitachem.com The use of such probes is critical for understanding how cells maintain their specific sterol composition and how alterations in this composition can lead to pathological conditions.

Future Perspectives in 14 Methylcholest 7 En 3 Ol Research

Elucidation of Remaining Uncharacterized Metabolic Enzymes and Steps

The metabolic conversion of 14-Methylcholest-7-en-3-ol to cholesterol and other sterols is a multi-step process involving a cascade of enzymatic reactions. nih.gov Studies in rat liver homogenates have shown that [3α-3H]14α-Methyl-5α-cholest-7-en-3β-ol is efficiently metabolized, yielding not only cholesterol but also a variety of other labeled sterol intermediates. nih.gov This indicates a complex network of reactions, some of which are not fully characterized.

Future research will likely focus on identifying and characterizing the specific enzymes responsible for each step of this conversion. The demethylation at the C14 position is a critical step, catalyzed by a cytochrome P450-dependent mono-oxygenase known as CYP51. mdpi.com Following this, a Δ¹⁴-sterol-14-reductase is required to reduce the resulting diene. mdpi.com While these key enzyme families are known, the specific isoforms that preferentially act on this compound and its downstream products, and the precise reaction kinetics, warrant further investigation.

Moreover, the conversion process involves other intermediates such as 5α-cholesta-7,14-dien-3β-ol, 5α-cholest-8,14-dien-3β-ol, and 5α-cholest-7-en-3β-ol. nih.gov The enzymes catalyzing these specific transformations, including potential isomerases and reductases, are not all definitively identified. A key area of future study will be the isolation and functional characterization of these proteins to build a complete, high-resolution map of the metabolic pathway.

Table 1: Key Intermediates and Enzyme Classes in the Metabolism of this compound

Intermediate CompoundEnzyme Class InvolvedPotential Research Focus
14α-methyl-5α-cholest-7-en-3β-olSterol 14α-demethylase (CYP51)Isoform specificity and regulatory mechanisms.
5α-cholesta-8,14-dien-3β-olΔ¹⁴-sterol reductaseCharacterization of the specific reductase acting on this substrate. acs.org
5α-cholest-8-en-3β-olΔ⁸-Δ⁷ sterol isomeraseElucidation of the enzyme structure and catalytic mechanism. researchgate.net
5α-cholest-7-en-3β-olDehydrogenases/ReductasesIdentification of enzymes involved in final modifications leading to cholesterol. nih.gov

Discovery of Novel Biological Roles Beyond Membrane and Precursor Functions

While sterols are fundamentally known as structural components of cell membranes and precursors to hormones and vitamins, there is growing evidence that specific intermediates possess biological activities in their own right. mdpi.commetwarebio.com Future research on this compound is expected to explore these novel functions.

4-methylsterols, the class to which this compound belongs, are being investigated for roles as signaling molecules. mdpi.com For instance, the related 4α-methylsterol, lophenol, has demonstrated antidiabetic and anti-inflammatory properties. This raises the possibility that this compound, or its immediate metabolites, could act as signaling molecules, potentially modulating nuclear receptors or other cellular pathways. mdpi.com Investigations into its ability to influence gene transcription, particularly through pathways like the Sterol Regulatory Element-Binding Protein (SREBP) system, could reveal new regulatory functions. mdpi.com

Furthermore, the accumulation of certain sterol intermediates is linked to specific cellular phenotypes and diseases. mdpi.com Understanding the precise effects of this compound accumulation, whether through genetic defects or enzymatic inhibition, could uncover its role in cellular homeostasis and disease pathology.

Exploration of Environmental and Ecological Roles of this compound

Sterols play a critical role in how organisms adapt to their environment. creative-proteomics.comnumberanalytics.com In plants, phytosterols (B1254722) are integral to managing abiotic stresses such as drought, extreme temperatures, and high salinity by modulating membrane fluidity and acting as signaling precursors. researchgate.netelicit-plant.com this compound has been identified in various organisms, suggesting it may have specific ecological functions that are yet to be fully understood.

The compound has been isolated from the aromatic stem sap of the plant Commiphora eminii and from the fungus Pneumocystis carinii. researchgate.netpnas.org In marine ecosystems, related methylsterols have been found in sea cucumbers. nih.gov Additionally, certain methylsterols are produced by methanotrophic bacteria, where they are thought to be important for maintaining membrane integrity. oup.comevitachem.com

Future ecological research could focus on several key areas:

Biomarker Potential: Just as brassicasterol (B190698) is used as a biomarker for marine algae, this compound could serve as a specific biomarker for certain plant, fungal, or bacterial species in environmental samples. wikipedia.org

Role in Symbiosis and Pathogenesis: Investigating the function of this sterol in the interaction between pathogenic fungi like Pneumocystis and their hosts could reveal its importance in the infection process.

Adaptation to Extreme Environments: Studying the prevalence and function of this compound in extremophiles, such as the psychrophilic (cold-loving) methanotroph Methylosphaera hansonii, could provide insights into the molecular adaptations of life in harsh conditions. oup.com

Table 2: Documented Occurrences of this compound and Related Methylsterols

OrganismKingdom/DomainEnvironmentPotential Role
Commiphora eminii researchgate.netPlantaeTerrestrialStress response, defense.
Pneumocystis carinii pnas.orgFungiHost (mammalian lung)Membrane function, pathogenesis.
Eupentacta fraudatrix nih.govAnimalia (Sea Cucumber)MarineBiosynthetic intermediate, membrane structure.
Methylosphaera hansonii oup.comBacteria (Methanotroph)Antarctic Lake (Psychrophile)Membrane fluidity at low temperatures.

Development of Advanced Computational Models for Sterol Pathway Prediction and Analysis

The complexity of sterol biosynthesis pathways presents a significant challenge to traditional biochemical analysis alone. The development and application of advanced computational models are becoming indispensable for predicting and analyzing these intricate networks. nih.govnih.gov

Future research will benefit greatly from sophisticated in silico approaches:

Pathway Modeling: Mathematical models using systems of ordinary differential equations can simulate the dynamics of the entire sterol biosynthesis pathway. reading.ac.uk Such models can predict how the concentration of this compound and other intermediates changes in response to genetic mutations or enzyme inhibition, offering insights into metabolic control and homeostasis. reading.ac.uk

Structural Genomics and Homology Modeling: By determining the 3D structures of metabolic enzymes, either experimentally or through homology modeling, researchers can understand their mechanisms of action. pnas.org Computational docking simulations can then predict how substrates like this compound bind to these enzymes, guiding the development of specific inhibitors or probes.

Predictive Biology: Computational tools can be used to predict the properties and functions of novel or synthetic sterols. nih.gov This "synthetic biology" approach could be used to design and test variations of this compound to probe its structural requirements for specific biological roles, potentially leading to the development of new bioactive molecules. nih.gov Integrated platforms that combine genomic, proteomic, and metabolomic data will be crucial for building comprehensive and predictive models of sterol metabolism. biorxiv.org

Q & A

Basic: What are the standard protocols for synthesizing 14-Methylcholest-7-en-3-ol, and how can reproducibility be ensured?

Answer:
Synthesis typically involves stereoselective reduction of a ketone precursor (e.g., 4-carbomethoxy-cholest-7-en-3-one) using sodium borohydride or deuteroborohydride in methanol under controlled低温 conditions (0°C). Purification is achieved via thin-layer chromatography (TLC) with hexane/ethyl acetate (75:25 v/v) . To ensure reproducibility:

  • Document reagent stoichiometry, reaction time, and temperature.
  • Include detailed spectral data (NMR, MS) for intermediates and final products.
  • Cross-reference with published synthetic routes for similar sterols, adhering to IUPAC nomenclature guidelines .

Advanced: How can researchers address stereochemical challenges during the synthesis of this compound?

Answer:
Stereochemical control requires optimizing reaction conditions (e.g., solvent polarity, temperature) and using chiral catalysts or deuterated reagents to minimize epimerization. For example, NaBD4 selectively reduces ketones to produce deuterated alcohols, enabling isotopic tracing of stereochemical outcomes . Advanced characterization methods like X-ray crystallography or circular dichroism (CD) spectroscopy are critical for confirming configurations .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR (1H/13C): Assign methyl group resonances (e.g., 14α-CH3) and olefinic protons (C7 double bond).
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 428.7 for C29H50O) and fragmentation patterns.
  • TLC/HPLC: Monitor reaction progress and purity using silica gel plates or reverse-phase columns .

Advanced: How should researchers resolve discrepancies in spectral data or biological activity measurements?

Answer:
Contradictions in data (e.g., conflicting NMR signals or inconsistent bioactivity) require:

  • Cross-validation: Replicate experiments with alternative techniques (e.g., IR spectroscopy vs. Raman).
  • Statistical analysis: Apply error margin calculations (e.g., 95% confidence intervals) to biological assays.
  • Empirical falsification: Use intelligent data analysis (IDA) to test hypotheses against collected datasets, as demonstrated in medical diagnostics research .

Basic: How can researchers assess the biological activity of this compound in vitro?

Answer:

  • Cell-based assays: Measure cytotoxicity or receptor binding using standardized protocols (e.g., IC50/EC50 determination).
  • Controls: Include positive (e.g., known inhibitors) and negative controls (e.g., solvent-only).
  • Dose-response curves: Use logarithmic concentration ranges (1 nM–100 μM) to quantify potency .

Advanced: What methodologies are recommended for analyzing contradictory results in biological activity studies?

Answer:

  • Mixed-methods approaches: Combine quantitative data (e.g., docking studies) with qualitative observations (e.g., cellular morphology changes).
  • Peer debriefing: Engage collaborators to review experimental design and data interpretation.
  • Iterative refinement: Adjust assay conditions (e.g., pH, incubation time) based on preliminary findings .

Experimental Design: What are the key challenges in designing studies involving this compound, and how can they be mitigated?

Answer:

  • Reproducibility: Publish detailed experimental protocols, including instrument calibration data and reagent lot numbers.
  • Compound stability: Store samples under inert atmospheres (N2/Ar) at -20°C to prevent oxidation.
  • Ethical compliance: Declare conflicts of interest and adhere to data-sharing guidelines (e.g., FAIR principles) .

Advanced: How can computational methods enhance the study of this compound’s interactions with biological targets?

Answer:

  • Molecular docking: Predict binding affinities to enzymes (e.g., cytochrome P450) using software like AutoDock.
  • MD simulations: Analyze conformational stability in lipid bilayers over nanosecond timescales.
  • QSAR modeling: Corolate structural features (e.g., methyl group positioning) with bioactivity .

Stability and Reactivity: What strategies prevent degradation of this compound during storage or handling?

Answer:

  • Light sensitivity: Use amber vials and conduct experiments under dim light.
  • Thermal stability: Perform thermogravimetric analysis (TGA) to determine decomposition thresholds.
  • Chemical compatibility: Avoid strong acids/bases; use glassware instead of plastic for polar solvents .

Mixed-Methods Research: How can qualitative and quantitative approaches be integrated in studies of this compound?

Answer:

  • Triangulation: Combine NMR data (quantitative) with researcher field notes on synthesis challenges (qualitative).
  • Case studies: Document atypical results (e.g., unexpected byproducts) and contextualize them statistically.
  • Participant feedback: Engage peers in interpreting spectral anomalies or bioassay outliers .

Data Sharing and Transparency: What standards should be followed when publishing data on this compound?

Answer:

  • Supporting information: Provide raw spectral files, crystallographic data (CIF), and assay protocols.
  • Metadata: Annotate datasets with CAS registry numbers, InChI keys, and synthesis dates.
  • Ethical retention: Archive data for 5–10 years post-publication to facilitate replication studies .

Table 1: Key Characterization Techniques for this compound

TechniqueApplicationExample DataReference
1H NMRAssign methyl groups and olefinic Hsδ 0.68 (s, 14-CH3)
HPLC-MSPurity assessmentRetention time: 12.3 min; m/z 429
X-ray diffractionConfirm stereochemistrySpace group: P212121

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.